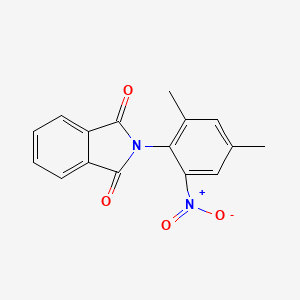
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as DNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DNPI belongs to the family of isoindolinone derivatives, which have been extensively studied for their diverse biological and physicochemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In animal studies, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and to be well-tolerated at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high yield, low toxicity, and diverse biological activities. However, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is relatively expensive and may not be readily available in some labs. Additionally, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, including the development of novel therapeutics for cancer and infectious diseases, the optimization of herbicidal and insecticidal properties for agricultural applications, and the exploration of self-assembled monolayers for electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione and to investigate its potential side effects and toxicity in vivo. Overall, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione represents a promising compound with diverse applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethyl-6-nitrophenylhydrazine with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or acetic anhydride. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is typically high, ranging from 70% to 90%.
Aplicaciones Científicas De Investigación
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. In agriculture, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been demonstrated to have herbicidal and insecticidal properties, which could be used to develop environmentally friendly pesticides. In materials science, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been studied for its ability to form self-assembled monolayers on metal surfaces, which could be used in the development of electronic devices.
Propiedades
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-10(2)14(13(8-9)18(21)22)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAPEHMYOBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)
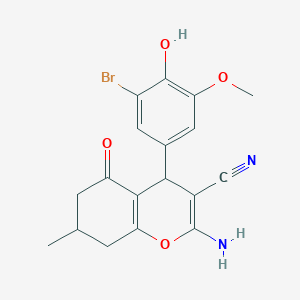
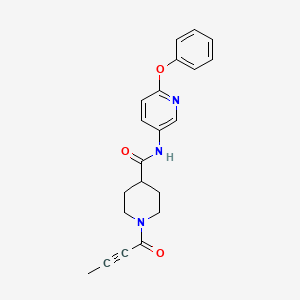
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
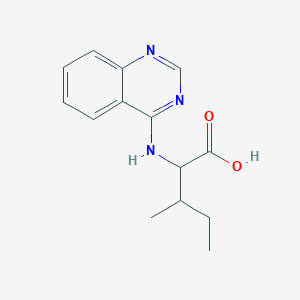
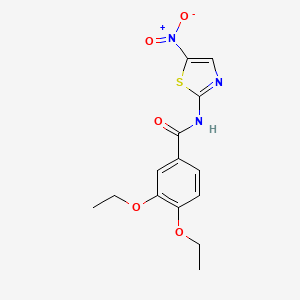
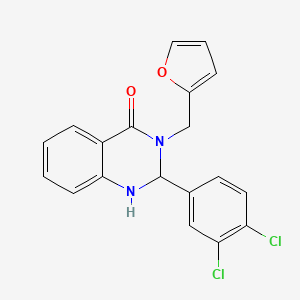
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)